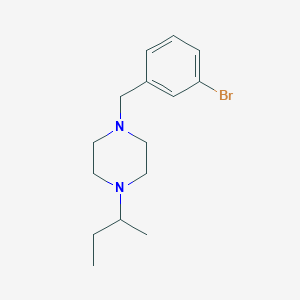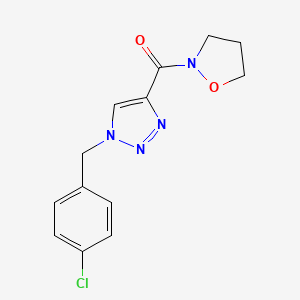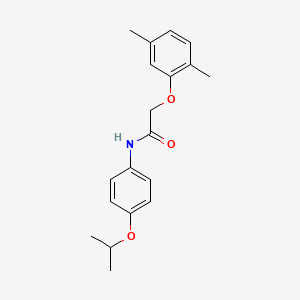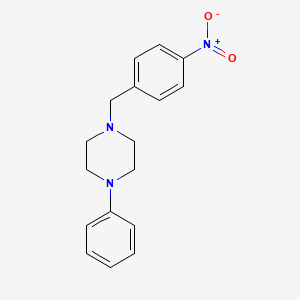![molecular formula C23H24BrNO4 B5146828 2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BINA, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BINA is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory.
Mechanism of Action
2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means that this compound binds to a specific site on the receptor, causing it to become more responsive to the neurotransmitter acetylcholine. The M1 receptor is involved in cognitive processes such as learning and memory, and increasing its activity with this compound has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
This compound has been shown to increase acetylcholine release in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to increase the density of M1 receptors in the prefrontal cortex, a brain region involved in attention and decision-making. These effects are thought to underlie the cognitive-enhancing effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of 2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its selectivity for the M1 receptor, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, this compound has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
Future research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide could focus on optimizing its pharmacokinetic properties to increase its half-life and bioavailability. Another direction could be to investigate the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, further studies could investigate the effects of this compound on other brain regions and neurotransmitter systems to better understand its mechanism of action.
Synthesis Methods
2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the coupling of 6-bromo-2-methoxynaphthalene with 3,4-dimethoxyphenethylamine followed by acetylation of the resulting amine. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to improve attention and impulsivity in animal models of ADHD.
properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO4/c1-27-20-9-5-16-13-17(24)6-7-18(16)19(20)14-23(26)25-11-10-15-4-8-21(28-2)22(12-15)29-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSYMJNKGPBUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)


![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)



![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)